molecular formula C9H5BrClN B023617 6-Bromo-2-chloroquinoline CAS No. 1810-71-5

6-Bromo-2-chloroquinoline

Cat. No.: B023617
CAS No.: 1810-71-5
M. Wt: 242.5 g/mol
InChI Key: YXRDWUJAJLDABJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chloroquinoline can be synthesized through several methods. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 6-bromoquinoline can be synthesized by reacting quinoline with bromine in the presence of a catalyst. Subsequently, 6-bromoquinoline can be chlorinated using phosphorus trichloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of solvents such as toluene and reagents like phosphorus trichloride. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Bromo-2-chloroquinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and broadens its range of applications in various fields of research.

Biological Activity

6-Bromo-2-chloroquinoline (CAS No. 654655-68-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₅BrClN
Molecular Weight232.5 g/mol
Boiling PointNot available
SolubilityPoorly soluble
Log P (octanol-water partition coefficient)4.93

Structural Features:

  • The compound contains a quinoline ring system, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. One notable study reported its effectiveness against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound exhibited particularly potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

Table: Antibacterial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)
Methicillin-resistant Staphylococcus aureus (MRSA)15
Bacillus subtilis18
Escherichia coli12

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on various cancer cell lines, including A375 (melanoma) and HL-60 (leukemia), indicating significant cytotoxic effects.

Table: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)
A37525
HL-6030

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound acts as an inhibitor of various cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Interference with DNA Synthesis: It may disrupt DNA replication in bacteria and cancer cells, leading to cell death.
  • Modulation of Signaling Pathways: The compound can influence signaling pathways involved in cell proliferation and apoptosis.

Case Study: Antibacterial Evaluation

A recent case study involved synthesizing derivatives of this compound and evaluating their antibacterial properties. The study found that modifications at the quinoline ring enhanced antibacterial activity against resistant strains, suggesting that structural optimization could yield more potent derivatives .

Case Study: Anticancer Screening

Another investigation assessed the anticancer effects of this compound in vivo using mouse models with induced tumors. Results indicated a significant reduction in tumor size following treatment with this compound, highlighting its potential as a therapeutic agent against specific cancers .

Properties

IUPAC Name

6-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDWUJAJLDABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512472
Record name 6-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-71-5
Record name 6-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound is prepared from 4-bromoaniline and cinnamoyl chloride according to the procedure described in J. Chem. Soc., Perkin Trans. I, 1972, 1648. The crude 6-bromo-1H-quinolin-2-one intermediate obtained is triturated in Et2O/hexanes and filtered to give a beige solid which is used directly in the chlorination step. The crude product is recrystallized in MeOH to afford the title compound as a beige solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 6-Bromo-2-chloroquinoline in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing diverse quinoline derivatives. Its reactivity stems from the presence of both bromine and chlorine substituents, which can be selectively manipulated. [, ] For instance, it acts as a key intermediate in synthesizing ligands for the Tec Src homology 3 domain through sequential Buchwald-Hartwig amination reactions. [] Additionally, it plays a crucial role in rapidly synthesizing Xanthene-1,8(2H)-diones via a one-pot sequential cyclization followed by palladium-catalyzed coupling reactions in an aqueous medium. []

Q2: How does the structure of this compound derivatives influence their binding affinity for the Src homology 3 domain?

A2: Research has shown that introducing a 6-heterocyclic substituent to the 2-aminoquinoline core significantly enhances binding affinity to the Src homology 3 domain. [] This observation highlights the importance of exploring various substituents at the 6-position for optimizing ligand binding. Further investigations into the structure-activity relationship could reveal more detailed insights into the specific interactions governing this enhanced affinity.

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Characterizing this compound and its derivatives typically involves employing a combination of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These methods provide valuable information about the compound's functional groups, carbon-hydrogen framework, and molecular weight, confirming its structure.

Q4: How is computational chemistry being utilized to study this compound?

A4: Density functional theory (DFT) calculations are being employed to gain a deeper understanding of this compound at the molecular level. [] These calculations allow researchers to optimize the molecular geometry, compare it with X-ray diffraction data, and explore the molecule's electronic properties. For instance, DFT helps investigate the molecular electrostatic potential and frontier molecular orbitals, shedding light on the compound's reactivity and potential interactions.

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